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molecular formula C10H13O4P B8606241 Dimethyl phenylacetylphosphonate CAS No. 51463-66-2

Dimethyl phenylacetylphosphonate

Cat. No. B8606241
M. Wt: 228.18 g/mol
InChI Key: NOEKTFIMLDEDMC-UHFFFAOYSA-N
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Patent
US06548042B2

Procedure details

This compound was prepared from phenylacetic acid (0.68 g, 5.0 mmol) as described for the preparation of the trimethylsilyl analogue 50a. The reaction furnished 1.17 g of 50b as a white solid, mp. 117-122° C. (hygroscopic). IR (film): 3600-2600, 1457, 1312, 1237 and 1053; 1H NMR (200 MHz, CDCl3): δ3.83 (6H, d, J=11 Hz), 6.07 (1H, d, J=12 Hz) and 7.52 (5H, m); 13C NMR (50 MHz, CDCl3): δ53.6, 116.3, 116.8, 127.2, 127.3, 127.9, 129.2, 133.7, 134.1, 137.8 and 141.9; 31P (202 MHz; CDCl3; H3PO4): δ16.1; HR-MS (EI): mi/e 228.0550 (M+C10H13O4P requires 228.0551).
Quantity
0.68 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsilyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
50a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C1(CC(O)=O)C=CC=CC=1.C[Si](C)(C)[C:13]1[CH:14]=[C:15]([CH2:19][C:20]([P:22](=[O:27])([O:25][CH3:26])[O:23][CH3:24])=[O:21])[CH:16]=[CH:17][CH:18]=1>>[C:15]1([CH2:19][C:20]([P:22](=[O:27])([O:23][CH3:24])[O:25][CH3:26])=[O:21])[CH:14]=[CH:13][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Two
Name
trimethylsilyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
50a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=1C=C(C=CC1)CC(=O)P(OC)(OC)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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